4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives involves a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method starts from readily available precursors and under specific conditions, leading to a significant degree of stereoselectivity with the Z isomers being formed preferentially or exclusively. The configurations around the double bond of the major stereoisomers have been established by X-ray diffraction analysis (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various methods including X-ray diffraction. These analyses reveal the planarity of certain rings within the molecules and the angles between them, providing insight into the spatial arrangement that may influence the compound's reactivity and interactions (Fun et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound class includes their potential as intermediates in the synthesis of oxygen-functionalized aromatic compounds. New methodologies have enabled the functionalization of the benzoxazine ring with various electron-withdrawing substituents, enhancing the compound's utility as a precursor for further chemical transformations (Nakamura et al., 2003).
Physical Properties Analysis
The physical properties such as solubility, melting points, and boiling points of these compounds are crucial for their handling and application in various chemical processes. Although specific data for "4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one" are not detailed, analogous compounds exhibit characteristics that suggest moderate solubility in common organic solvents and stability under standard laboratory conditions (Kushwaha et al., 2020).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity towards different chemical reagents, stability under various conditions, and the potential for undergoing further functionalization, are informed by their structural features. The presence of electron-withdrawing groups and the ability to participate in hydrogen bonding can significantly influence their chemical behavior (Saeed et al., 2020).
properties
IUPAC Name |
4-[2-(5-bromo-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-13-5-6-14-12(9-13)7-8-20(14)17(22)10-21-15-3-1-2-4-16(15)24-11-18(21)23/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGXVRNMOXZJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CN3C(=O)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one |
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